(3-ethyl-1H-pyrazol-4-yl)methanamine
Description
(3-Ethyl-1H-pyrazol-4-yl)methanamine is a pyrazole-derived primary amine characterized by an ethyl substituent at the 3-position and a methanamine group at the 4-position of the pyrazole ring. Its molecular formula is C₆H₁₁N₃, with a molecular weight of 125.17 g/mol.
Properties
Molecular Formula |
C6H11N3 |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(5-ethyl-1H-pyrazol-4-yl)methanamine |
InChI |
InChI=1S/C6H11N3/c1-2-6-5(3-7)4-8-9-6/h4H,2-3,7H2,1H3,(H,8,9) |
InChI Key |
GXNHNHYGFBGSET-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NN1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethyl-1H-pyrazol-4-yl)methanamine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by functional group modifications. One common method is the reaction of ethyl hydrazine with 1,3-diketones or β-ketoesters to form the pyrazole ring. The resulting intermediate can then be further reacted with formaldehyde and ammonia to introduce the methanamine group .
Industrial Production Methods
Industrial production of (3-ethyl-1H-pyrazol-4-yl)methanamine often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity, with careful monitoring of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
(3-ethyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are performed in the presence of a base like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
(3-ethyl-1H-pyrazol-4-yl)methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (3-ethyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The presence of the pyrazole ring allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of (3-ethyl-1H-pyrazol-4-yl)methanamine with similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
